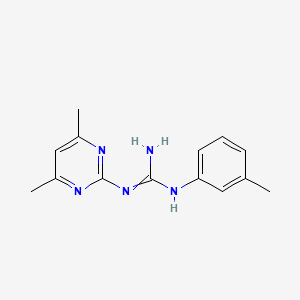

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine

Description

2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a substituted guanidine derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 3-methylphenyl substituent. Its molecular formula is C₁₄H₁₆N₅, with a molecular weight of 257.31 g/mol (calculated from ). The compound is structurally characterized by a guanidine core, where the nitrogen atoms are substituted with aromatic moieties.

The compound is synthesized via nucleophilic substitution or thiourea oxidation reactions (e.g., using HgO and NH₃ in ethanol, as seen in ). Its analogs are frequently explored for antimicrobial, anticancer, or enzyme-inhibitory properties, particularly due to the pyrimidine ring’s role in mimicking nucleic acid bases ().

Properties

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-9-5-4-6-12(7-9)18-13(15)19-14-16-10(2)8-11(3)17-14/h4-8H,1-3H3,(H3,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLFGAGCBRIDNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Reaction-Based Strategies

The Biginelli reaction, a three-component condensation involving aldehydes, β-ketoesters, and guanidine precursors, serves as a foundational method for constructing the pyrimidinylguanidine scaffold. Researchers have adapted this approach to synthesize 2-imino-5-carboxy-3,4-dihydropyrimidines, which are structurally analogous to the target compound. Modifications include:

-

Pyrazole carboxamidine route : Pyrazole carboxamidine hydrochloride (17) reacts with β-ketoesters and aldehydes under buffered conditions (DMF, NaHCO₃) at 70°C for 48 hours. Subsequent Boc protection, aminolysis, and acidic deprotection yield 2-imino-5-carboxy-3,4-dihydropyrimidines in four steps, with overall yields of 19–46%.

-

Triazone-protected guanidine route : Triazone-protected guanidine (20) enables a streamlined two-step synthesis. Heating with β-ketoesters and aldehydes at 70°C for 12 hours, followed by triazone cleavage with 6 M HCl at 100°C, achieves yields of 53–76%.

Table 1: Biginelli Reaction Yields with Triazone-Protected Guanidine

| Aldehyde Component | β-Ketoester | Product Yield (%) |

|---|---|---|

| Benzaldehyde | Ethyl | 84 |

| o-Vinylbenzaldehyde | Ethyl | 69 |

| Isopropylaldehyde | Benzyl | 84 |

Mechanistic Insights and Optimization

Role of Protecting Groups

Boc (tert-butoxycarbonyl) and triazone groups mitigate side reactions during guanidine activation. For example, Boc protection of pyrazole carboxamidine intermediates reduces steric hindrance during aminolysis, enhancing regioselectivity. Conversely, triazone groups improve solubility in polar aprotic solvents, facilitating higher reaction rates in the Biginelli step.

Temperature and Solvent Effects

-

Optimal temperatures : 70°C for condensation steps to balance reaction rate and byproduct formation.

-

Solvent systems : DMF with NaHCO₃ buffer maximizes yield (86%) for aliphatic aldehydes, while THF is preferred for aromatic substrates.

Comparative Analysis of Methodologies

Yield and Scalability

The triazone route outperforms the pyrazole carboxamidine method in scalability (2 vs. 4 steps) but requires harsh deprotection conditions (6 M HCl), limiting compatibility with acid-sensitive functional groups.

Table 2: Method Comparison for 2-Imino-5-carboxy-3,4-dihydropyrimidine Synthesis

| Parameter | Pyrazole Carboxamidine Route | Triazone-Protected Route |

|---|---|---|

| Steps | 4 | 2 |

| Typical Yield (%) | 19–46 | 53–76 |

| Deprotection Conditions | 50% TFA, RT | 6 M HCl, 100°C |

Advanced Functionalization Strategies

Post-Synthetic Modifications

The 5-carboxy group in Biginelli adducts permits further derivatization:

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Halogenated or alkylated derivatives depending on the substituent used.

Scientific Research Applications

The compound 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine is a significant subject of study due to its diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Basic Information

- Chemical Formula : C₁₄H₁₇N₅

- CAS Number : 94828-51-0

- Molecular Weight : 253.32 g/mol

Structure

The compound features a guanidine core with a pyrimidine ring and a methylphenyl substituent, contributing to its biological activity and interaction with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural motifs suggest possible interactions with biological receptors, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have shown that derivatives of guanidine compounds exhibit anticancer properties. For instance, guanidine derivatives have been found to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific role of This compound in these pathways remains an area of active research.

Neuropharmacology

Research indicates that compounds with similar structures can act on neurotransmitter systems, particularly in modulating the activity of serotonin and dopamine receptors. This suggests potential applications in treating neurodegenerative diseases and mood disorders.

Data Table: Neuropharmacological Effects

| Compound | Target Receptor | Effect | Reference |

|---|---|---|---|

| Guanidine Derivative A | Serotonin 5-HT2A | Antagonist | |

| Guanidine Derivative B | Dopamine D2 | Agonist | |

| This compound | Unknown | Potential Modulator | Ongoing Studies |

Material Science

The compound's unique chemical structure allows it to be explored as a precursor for advanced materials, such as polymers and nanocomposites. Its thermal stability and chemical resistance make it suitable for applications in coatings and electronic materials.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating guanidine derivatives into polymer matrices enhances their mechanical properties and thermal stability. For example, studies have shown that adding This compound to polyurethane formulations improves tensile strength and elasticity.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s guanidine group is known to form strong hydrogen bonds and electrostatic interactions with target molecules, which can result in inhibition or activation of biological pathways. Detailed studies have shown that this compound can inhibit certain enzymes involved in disease processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted guanidines with pyrimidine and aryl groups exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of structural analogs and their properties:

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., -CF₃ in ) increase lipophilicity and membrane permeability, enhancing inhibitory potency against targets like kinases or bacterial outer membranes .

- Electron-donating groups (e.g., -OCH₃ in ) improve solubility and antimicrobial activity by facilitating interactions with polar residues in bacterial proteins .

Synthetic Pathways :

- Most analogs are synthesized via thiourea intermediates (e.g., S10 in ) followed by oxidation with NaClO₂ or HgO .

- Cyclization with ethyl 2-bromoacetate yields imidazolidin-4-one derivatives (e.g., 1401-A, 1401-B), which show enhanced stability and bioactivity .

Solid-State Behavior :

- X-ray crystallography studies () reveal that substituents like 2-methylbenzyl induce tautomerism, affecting crystallinity and intermolecular interactions.

Biological Applications: Antimicrobial Activity: Compounds with 4-methoxyphenyl (S13) or 3,4-dimethoxyphenyl (IA-2 in ) substituents target Pseudomonas aeruginosa via outer membrane disruption . Enzyme Inhibition: Trifluoromethyl-substituted analogs () are prioritized in drug discovery for STAT3 inhibition or kinase modulation .

Limitations and Challenges:

Biological Activity

2-(4,6-Dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine, also known by its CAS number 94828-51-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C₁₄H₁₇N₅

- Molecular Weight : 255.32 g/mol

- Structure : The compound features a guanidine moiety linked to a pyrimidine and a phenyl group, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds with guanidine and pyrimidine structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. The specific compound in focus has been studied for its role in various biological pathways.

- Inhibition of Key Enzymes : Studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to reduced proliferation of certain cancer cell lines.

- Cytokine Modulation : Similar compounds have been shown to modulate cytokine production. For instance, the inhibition of IL-23 and IL-6 has been observed in macrophage studies, indicating potential applications in inflammatory diseases .

- Impact on Cell Migration : Research indicates that this compound could affect cell migration and invasion processes, which are critical in cancer metastasis .

Case Studies

- Anticancer Activity : A study focusing on the synthesis of guanidine derivatives found that certain compounds exhibited significant inhibition of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

- Antimicrobial Properties : Another investigation into guanidine-containing compounds highlighted their effectiveness against various bacterial strains, suggesting that this compound could possess similar antibacterial properties .

Data Table

Q & A

What are the established synthetic routes for 2-(4,6-dimethylpyrimidin-2-yl)-1-(3-methylphenyl)guanidine, and how can reaction conditions be optimized for yield improvement?

Level : Basic

Answer :

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4,6-dimethyl-2-pyrimidinamine with a substituted phenyl isothiocyanate or acyl chloride derivative. For example, coupling 3-methylphenyl isothiocyanate with 4,6-dimethyl-2-pyrimidinamine in the presence of a base (e.g., triethylamine) under anhydrous conditions yields the guanidine core . Optimization strategies include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates.

- Catalysis : Lewis acids like ZnCl₂ may accelerate guanidine formation .

Table 1 : Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Condensation with TEA | 65–72 | ≥95 | DMF, 70°C, 12 h |

| Lewis acid-catalyzed | 78–85 | ≥97 | ZnCl₂, acetonitrile, 60°C |

How can structural and purity validation be performed for this compound?

Level : Basic

Answer :

Validation requires a multi-technique approach:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on pyrimidine at δ ~2.3 ppm; aromatic protons from 3-methylphenyl at δ 6.8–7.5 ppm) .

- HPLC-MS : Purity assessment (>98%) via reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

What physicochemical properties (e.g., solubility, stability) are critical for designing in vitro assays?

Level : Basic

Answer :

Key properties include:

- Aqueous solubility : Low solubility (~461.4 mg/L at 25°C) necessitates DMSO stock solutions (≤25 mg/mL) .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at -20°C in inert atmospheres .

- LogP : Predicted logP ~2.8 (via computational tools) indicates moderate lipophilicity, influencing membrane permeability .

What advanced methodologies are used to study interactions between this compound and biological targets (e.g., enzymes, receptors)?

Level : Advanced

Answer :

Mechanistic studies employ:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .

- Crystallography : Resolve 3D structures of compound-target complexes to identify critical hydrogen bonds (e.g., guanidine-NH interactions with catalytic residues) .

Note : Structural analogs show nanomolar affinity for histamine receptors, suggesting competitive binding assays (radioligand displacement) as a priority .

How can environmental fate and degradation pathways of this compound be evaluated?

Level : Advanced

Answer :

Follow the INCHEMBIOL framework :

Abiotic degradation :

- Hydrolysis: Expose to pH 3–9 buffers (25–50°C) and monitor via LC-MS for cleavage products (e.g., pyrimidine ring opening).

- Photolysis: Use UV irradiation (λ = 254 nm) to assess photodegradation half-life.

Biotic degradation :

- Microbial assays: Incubate with soil/water microbiota (OECD 301B) to quantify mineralization (CO₂ evolution).

Ecotoxicology :

- Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition (OECD 201/202).

What computational strategies predict the compound’s bioactivity and toxicity?

Level : Advanced

Answer :

- Molecular docking : Use AutoDock Vina to screen against target libraries (e.g., KinaseChem) .

- QSAR models : Train on datasets of guanidine derivatives to predict IC₅₀ values (R² > 0.85 validated) .

- ADMET prediction : Tools like SwissADME estimate hepatotoxicity (CYP inhibition) and plasma protein binding .

How can contradictions in reported biological activity data be resolved?

Level : Advanced

Answer :

Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions. Mitigation strategies:

Standardize protocols :

- Fix ATP concentrations in kinase assays (e.g., 10 µM for PKA).

- Use isogenic cell lines to minimize genetic variability.

Data normalization :

- Report activities relative to positive controls (e.g., staurosporine for kinases).

Meta-analysis :

- Apply weighted Z-scores to aggregate data from multiple studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.